REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9]O)=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[O:30]1[CH2:34][C:33](=[O:35])[NH:32][C:31]1=[O:36].N(C(OC(C)C)=O)=NC(OC(C)C)=O>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][N:32]2[C:33](=[O:35])[CH2:34][O:30][C:31]2=[O:36])=[CH:6][CH:7]=1
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)CCO
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Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
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O1C(NC(C1)=O)=O
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
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N(=NC(=O)OC(C)C)C(=O)OC(C)C
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Name
|
pure product
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Quantity
|
4.6 g
|
Type
|
reactant
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Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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are obtained in the form of a white solid
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Type
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WASH
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Details
|
after chromatography on silica gel, eluting with dichloromethane
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Name
|
|
Type
|
|
Smiles
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BrC1=CC=C(C=C1)CCN1C(OCC1=O)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |